methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-fluorobenzoyl chloride with methyl 1H-pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The pyrrole ring may also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar in structure but lacks the pyrrole ring.
Methyl 3-fluorobenzoate: Similar but with the fluorine atom in a different position.
Ethyl 4-fluorobenzoate: Similar but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is unique due to the combination of the fluorobenzoyl group and the pyrrole ring, which imparts distinct chemical reactivity and potential biological activities not observed in simpler analogs.
Biological Activity
Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrole ring substituted with a fluorobenzoyl group and a carboxylate moiety. The presence of the fluorine atom enhances the lipophilicity and bioactivity of the molecule, making it a candidate for various biological applications.
Molecular Formula: C13H10FNO3
CAS Number: 478078-88-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorobenzoyl group may enhance binding affinity to proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound's biological effects .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyrrole derivatives have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) while maintaining low cytotoxicity (IC50 > 64 μg/mL) .
Inhibition of Receptors
Research has also demonstrated that derivatives of this compound can act as inhibitors for norepinephrine and serotonin reuptake transporters. This suggests potential applications in treating disorders related to these neurotransmitters, such as depression and anxiety disorders .
Case Studies and Research Findings
- Study on Antitubercular Activity : A recent study explored the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. It was found that modifications on the pyrrole ring significantly influenced potency against M. tuberculosis, highlighting the importance of electron-withdrawing groups like fluorine for enhanced activity .
- Pharmacokinetics and Metabolism : Another research focused on optimizing the pharmacokinetic properties of pyrrole-based compounds. It was noted that certain substitutions could improve metabolic stability while reducing toxicity, which is crucial for developing therapeutic agents .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of related compounds revealed that they could effectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. This positions them as potential anti-inflammatory agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)11-6-9(7-15-11)12(16)8-2-4-10(14)5-3-8/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQYFAKKYGMHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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